molecular formula C19H18N4O3 B7706704 4-({3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide

4-({3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide

Cat. No.: B7706704
M. Wt: 350.4 g/mol
InChI Key: LBQPVFBDZSKVBT-UHFFFAOYSA-N
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Description

4-({3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a 1,2,4-oxadiazole ring, which is further substituted with a 4-methylphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine hydrochloride under acidic conditions to form the oxadiazole ring.

    Introduction of the 4-methylphenyl group: The oxadiazole intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to introduce the 4-methylphenyl group.

    Coupling with benzamide: The final step involves coupling the oxadiazole intermediate with benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to ensure precise control over reaction conditions and minimize side reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-({3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile or electrophile involved.

Scientific Research Applications

4-({3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is investigated for its potential use in the development of new polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-({3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Interfering with DNA or RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

    Modulating signaling pathways: It can influence various signaling pathways, such as those involved in cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

4-({3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-12-2-4-14(5-3-12)19-22-17(26-23-19)11-10-16(24)21-15-8-6-13(7-9-15)18(20)25/h2-9H,10-11H2,1H3,(H2,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQPVFBDZSKVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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